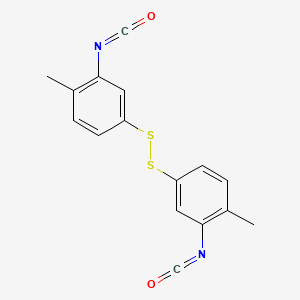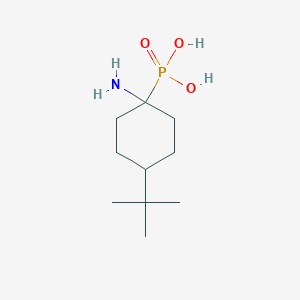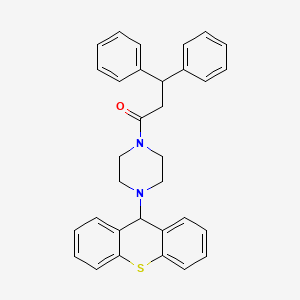
Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- typically involves multi-step organic reactions. The starting materials often include piperazine and thioxanthene derivatives. The reaction conditions may involve:
Step 1: Formation of the 1-oxo-3,3-diphenylpropyl intermediate through a Friedel-Crafts acylation reaction.
Step 2: Coupling of the intermediate with piperazine under basic conditions.
Step 3: Introduction of the thioxanthene moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions at the piperazine or thioxanthene moieties.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- involves interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine core structures.
Thioxanthene derivatives: Compounds with similar thioxanthene moieties.
Uniqueness
Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- is unique due to its specific combination of piperazine and thioxanthene moieties, which may confer distinct pharmacological properties compared to other similar compounds.
This outline provides a comprehensive overview of the compound based on general knowledge of similar compounds. For more specific details, further research and experimental data would be required.
Properties
CAS No. |
661453-16-3 |
|---|---|
Molecular Formula |
C32H30N2OS |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
3,3-diphenyl-1-[4-(9H-thioxanthen-9-yl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C32H30N2OS/c35-31(23-28(24-11-3-1-4-12-24)25-13-5-2-6-14-25)33-19-21-34(22-20-33)32-26-15-7-9-17-29(26)36-30-18-10-8-16-27(30)32/h1-18,28,32H,19-23H2 |
InChI Key |
SYWMZILCFIEUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3SC4=CC=CC=C24)C(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
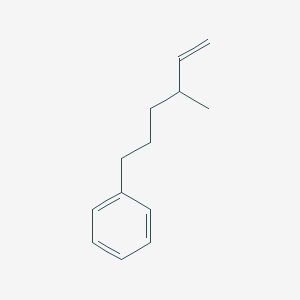
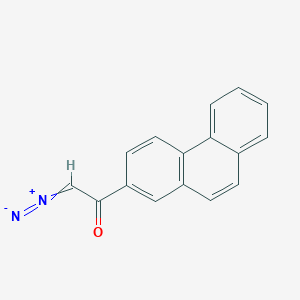
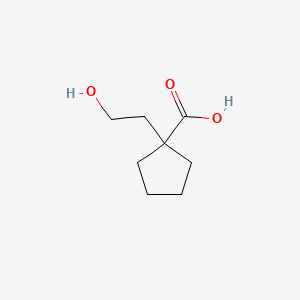
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)





![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)

